molecular formula C17H15N3O2S B5534968 2-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine CAS No. 361178-66-7

2-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine

Cat. No.: B5534968
CAS No.: 361178-66-7
M. Wt: 325.4 g/mol
InChI Key: IHYZFJACNBFRBN-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine is a complex organic compound that belongs to the class of fused tetracyclic quinoline derivatives. These compounds are known for their significant biological activities and are of great interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, refluxing a mixture of 4-nitroaniline, cyclohexanone, and sulfur in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit certain kinases or interact with DNA to exert its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine is unique due to its fused tetracyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c18-15-13-9-11-3-1-2-4-14(11)19-17(13)23-16(15)10-5-7-12(8-6-10)20(21)22/h5-9H,1-4,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYZFJACNBFRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C2C1)C(=C(S3)C4=CC=C(C=C4)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361178-66-7
Record name 2-(4-NITROPHENYL)-5,6,7,8-TETRAHYDROTHIENO(2,3-B)QUINOLIN-3-AMINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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